molecular formula C12H17N3O B2526340 1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide CAS No. 571147-26-7

1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B2526340
CAS No.: 571147-26-7
M. Wt: 219.288
InChI Key: WNPPFPMDZNEZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

The pyridine ring in the compound is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole. It is often used as a precursor to agrochemicals and pharmaceuticals .

The carboxamide group (-CONH2) is a functional group that consists of a carbonyl (C=O) and amine (NH2), which could be involved in hydrogen bonding, potentially increasing the solubility of the compound in biological environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide typically involves the reaction of pyridine-2-carboxaldehyde with piperidine-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-(Pyridin-2-ylmethyl)piperidine-4-carboxamide include:

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c13-12(16)10-4-7-15(8-5-10)9-11-3-1-2-6-14-11/h1-3,6,10H,4-5,7-9H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPPFPMDZNEZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.